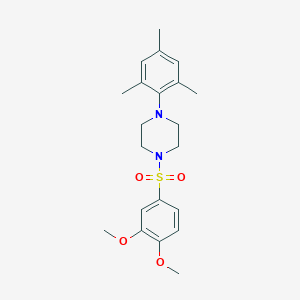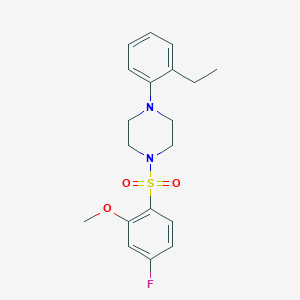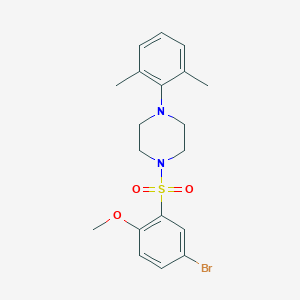
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine, also known as BRL-15572, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies, making it a subject of interest for researchers in different fields.
Aplicaciones Científicas De Investigación
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the study of serotonin receptors. This compound has been shown to selectively bind to the 5-HT1D receptor subtype and can be used as a tool to study the function of this receptor. This compound has also been studied for its potential applications in the treatment of migraine headaches, as 5-HT1D receptors are involved in the pathophysiology of migraines.
Mecanismo De Acción
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine acts as a selective antagonist of the 5-HT1D receptor subtype. This receptor is involved in the regulation of serotonin levels in the brain and is implicated in various physiological processes, including pain perception, mood regulation, and appetite control. By blocking the 5-HT1D receptor, this compound can modulate these processes and has potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. In animal models, this compound has been shown to reduce the frequency and severity of migraine headaches by blocking the 5-HT1D receptor. This compound has also been shown to have anxiolytic effects in animal models, suggesting potential applications in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine is its selectivity for the 5-HT1D receptor subtype. This makes it a useful tool for studying the function of this receptor and its role in various physiological processes. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine. One potential direction is the development of more potent and selective compounds that can be used as tools for studying the 5-HT1D receptor. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of anxiety disorders and other conditions that may be modulated by the 5-HT1D receptor. Additionally, the development of more efficient synthesis methods for this compound may facilitate its use in future research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various studies and has potential applications in different fields of scientific research. This compound has been studied for its selectivity for the 5-HT1D receptor subtype and its potential therapeutic applications in the treatment of migraine headaches and anxiety disorders. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine can be synthesized using a multi-step process. The first step involves the reaction between 5-bromo-2-methoxybenzenesulfonyl chloride and 2,6-dimethylaniline to form this compound-2,5-dione. This intermediate is then reduced using sodium borohydride to obtain the final product, this compound.
Propiedades
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-14-5-4-6-15(2)19(14)21-9-11-22(12-10-21)26(23,24)18-13-16(20)7-8-17(18)25-3/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFLQBRCCUPFTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B346284.png)
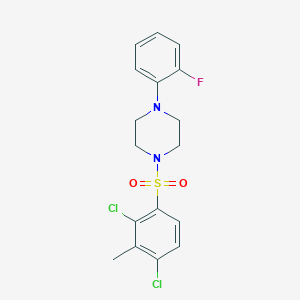
![N-(4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B346286.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B346287.png)
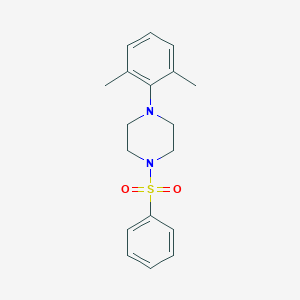
![1-(2,6-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B346294.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B346295.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B346300.png)
